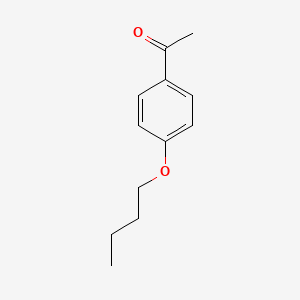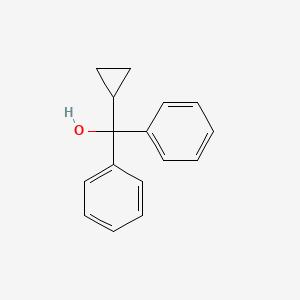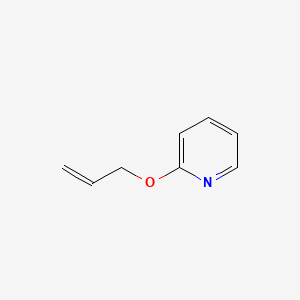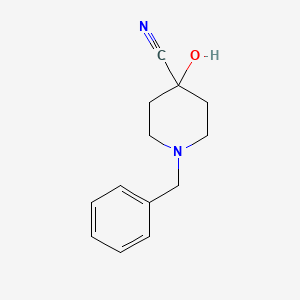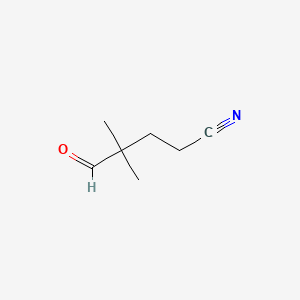
2-Amino-7-bromofluorene
Vue d'ensemble
Description
2-Amino-7-bromofluorene is an organic compound with the molecular formula C13H10BrN. It is a derivative of fluorene, where an amino group is attached to the second carbon and a bromine atom is attached to the seventh carbon of the fluorene ring. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Applications De Recherche Scientifique
2-Amino-7-bromofluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
Target of Action
It is known that the compound is used in chemical synthesis , suggesting that it may interact with various molecular targets depending on the specific reactions it is involved in.
Mode of Action
Studies have shown that the compound exhibits fluorescence quenching when interacting with chloromethanes (ch2cl2, chcl3, ccl4) in various solvents . This suggests that the compound may interact with its targets through electron transfer processes, leading to changes in the targets’ electronic states.
Result of Action
Its ability to quench fluorescence suggests that it may influence the electronic states of molecules it interacts with .
Action Environment
The action of 2-Amino-7-bromofluorene can be influenced by environmental factors such as the presence of different solvents. For instance, its fluorescence quenching properties have been studied in various solvents . This suggests that the compound’s action, efficacy, and stability may vary depending on the chemical environment.
Analyse Biochimique
Biochemical Properties
2-Amino-7-bromofluorene plays a significant role in biochemical reactions, particularly in the formation of inclusion complexes with cyclodextrins. Studies have shown that this compound forms a 1:1 complex with β-cyclodextrin, enhancing its fluorescence intensity Additionally, this compound interacts with chloromethanes, leading to fluorescence quenching, which provides insights into its reactivity and potential use in detecting halogenated compounds .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. It has been observed that the compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the formation of inclusion complexes with β-cyclodextrin can alter the photophysical properties of this compound, potentially affecting cellular fluorescence imaging techniques . Furthermore, the compound’s interaction with chloromethanes suggests its potential impact on cellular detoxification processes and the metabolism of halogenated compounds .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The formation of inclusion complexes with β-cyclodextrin involves the encapsulation of the aromatic ring within the cyclodextrin cavity, stabilizing the compound and enhancing its fluorescence properties . Additionally, the quenching of fluorescence by chloromethanes indicates a potential interaction with halogenated compounds, which could lead to enzyme inhibition or activation . These interactions highlight the compound’s versatility in biochemical applications and its potential as a probe for studying molecular interactions.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. The compound’s stability is influenced by its interaction with β-cyclodextrin, which can protect it from degradation and enhance its fluorescence properties over time . The presence of chloromethanes can lead to fluorescence quenching, indicating potential degradation pathways . These findings are essential for optimizing the use of this compound in long-term biochemical assays and imaging studies.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have shown that its impact varies with different dosages. At lower doses, the compound exhibits minimal toxicity and can be used effectively in biochemical assays . At higher doses, this compound may exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . These findings are crucial for determining the safe and effective dosage range for the compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The formation of inclusion complexes with β-cyclodextrin affects the compound’s solubility and stability, impacting its metabolic flux . Additionally, the interaction with chloromethanes suggests potential involvement in detoxification pathways for halogenated compounds . Understanding these metabolic pathways is essential for optimizing the use of this compound in biochemical research and applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The formation of inclusion complexes with β-cyclodextrin can enhance the compound’s solubility and facilitate its transport within aqueous environments . Additionally, the interaction with chloromethanes may affect its distribution and localization within cells . These findings are important for understanding the compound’s behavior in biological systems and optimizing its use in biochemical assays.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with biomolecules and post-translational modifications. The formation of inclusion complexes with β-cyclodextrin can direct the compound to specific cellular compartments, enhancing its fluorescence properties for imaging applications . Additionally, the interaction with chloromethanes may affect its localization within cellular organelles involved in detoxification processes . Understanding the subcellular localization of this compound is crucial for optimizing its use in cellular imaging and biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Amino-7-bromofluorene can be synthesized through various synthetic routes. One common method involves the bromination of fluorene followed by the introduction of an amino group. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst to achieve selective bromination at the seventh position. The subsequent introduction of the amino group can be achieved through nucleophilic substitution reactions using ammonia or amines under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination step is often carried out using bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The amino group is then introduced using ammonia or an amine in the presence of a base .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-7-bromofluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-amino-fluorene.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as quinones.
Reduction: 2-Amino-fluorene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-7-bromo-9-fluorenone: Another brominated derivative of fluorene with an additional ketone group.
2,7-Dibromo-9-fluorenone: A compound with two bromine atoms and a ketone group.
3,6-Dibromocarbazole: A brominated derivative of carbazole.
Uniqueness
2-Amino-7-bromofluorene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both an amino group and a bromine atom allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research and industry .
Propriétés
IUPAC Name |
7-bromo-9H-fluoren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWYTISHBMNMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216601 | |
| Record name | Fluoren-2-amine, 7-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 148-149 deg C; [Aldrich MSDS] | |
| Record name | 2-Bromo-7-aminofluorene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10615 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000277 [mmHg] | |
| Record name | 2-Bromo-7-aminofluorene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10615 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6638-60-4 | |
| Record name | 2-Amino-7-bromofluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6638-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoren-2-amine, 7-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006638604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6638-60-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluoren-2-amine, 7-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-7-bromofluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMO-7-AMINOFLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A38TF5YTF4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B1265815.png)

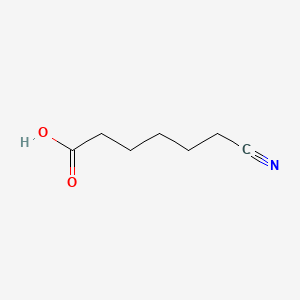
![1,2-Ethanediamine, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B1265823.png)

